molecular formula C12H12N6O2S B10987852 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3-thiazol-2-yl)propanamide

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B10987852
M. Wt: 304.33 g/mol
InChI Key: VSUBXQDHDBHVDW-UHFFFAOYSA-N
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Description

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3-thiazol-2-yl)propanamide: is a chemical compound with a complex structure. Let’s break it down:

    Core Structure: The compound features a fused ring system consisting of a triazolo[4,3-b]pyridazine ring and a thiazole ring.

    Functional Groups:

Chemical Reactions Analysis

Reactions::

    Oxidation: The methoxy group could potentially undergo oxidation.

    Substitution: The thiazole ring may participate in substitution reactions.

    Reduction: Reduction of functional groups could occur.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like KMnO₄ or PCC.

    Substitution: Alkylating agents (e.g., alkyl halides) for thiazole substitution.

    Reduction: Reducing agents such as LiAlH₄ or NaBH₄.

Major Products:: The specific products resulting from these reactions would depend on the reaction conditions and regioselectivity.

Scientific Research Applications

    Medicine: It could be explored as an antimicrobial agent due to its structural features.

    Chemistry: Researchers might investigate its reactivity and use it as a building block for more complex molecules.

    Industry: Its unique structure may find applications in materials science or drug development.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains to be elucidated. its interaction with specific molecular targets and pathways could be a focus of future studies.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, the fused-triazole backbone has been explored in other contexts . Researchers may compare its stability, reactivity, and properties with related compounds.

Properties

Molecular Formula

C12H12N6O2S

Molecular Weight

304.33 g/mol

IUPAC Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C12H12N6O2S/c1-20-11-5-3-9-16-15-8(18(9)17-11)2-4-10(19)14-12-13-6-7-21-12/h3,5-7H,2,4H2,1H3,(H,13,14,19)

InChI Key

VSUBXQDHDBHVDW-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=NC=CS3)C=C1

Origin of Product

United States

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